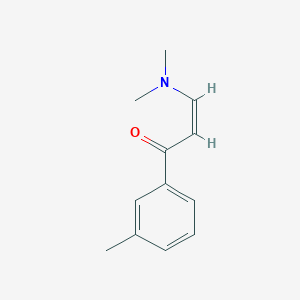
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one
Descripción general
Descripción
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one, also known as DMMP, is a yellowish liquid that is commonly used in the synthesis of various organic compounds. DMMP is a versatile compound that has found its application in many fields, including scientific research.
Mecanismo De Acción
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one acts as a Michael acceptor and can react with various nucleophiles, including thiols, amines, and hydroxyl groups. This compound can also undergo a Michael addition reaction with various dienophiles, including alkenes and alkynes. The reaction between this compound and nucleophiles or dienophiles produces various organic compounds, including thioethers, imines, and cycloadducts.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound can induce oxidative stress and apoptosis in various cell lines. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one is a versatile compound that has several advantages for lab experiments. This compound is stable and can be easily handled and stored. This compound is also readily available and can be synthesized through various methods. However, this compound has some limitations for lab experiments. This compound can undergo polymerization, which can lead to the formation of a solid mass. This compound can also react with various nucleophiles and dienophiles, which can complicate the synthesis of specific organic compounds.
Direcciones Futuras
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one has several potential future directions, including the synthesis of new organic compounds, the development of new materials, and the detection of ROS in living cells. This compound can be used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound can also be used as a precursor for the synthesis of MOFs, which have found their application in various fields. Finally, this compound can be used as a fluorescent probe for the detection of ROS in living cells, which can have significant implications for biomedical research.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one has found its application in various scientific research fields, including organic chemistry, material science, and biomedical research. This compound is used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. In material science, this compound is used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have found their application in gas storage and separation, catalysis, and sensing. In biomedical research, this compound is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
Propiedades
IUPAC Name |
(Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3/h4-9H,1-3H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPERRSAVTDIPOP-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C\N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4838423.png)
![3-chloro-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4838439.png)

![2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)pyrimidine](/img/structure/B4838461.png)


![N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4838479.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4838483.png)
![4-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4838506.png)


![1-(3-methylphenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4838518.png)

